![molecular formula C22H20N4O B12628144 N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide CAS No. 920314-77-8](/img/structure/B12628144.png)
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an aminophenyl group, an indazole moiety, and a benzamide linkage. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.
Amination of the Phenyl Ring:
Coupling Reaction: The final step involves coupling the aminophenyl group with the indazole moiety through a benzamide linkage. This can be accomplished using coupling reagents such as carbodiimides or through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
科学研究应用
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research.
Biological Studies: Researchers investigate its effects on cellular processes and pathways, including apoptosis and cell proliferation.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and to elucidate the mechanisms of enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to inhibit histone deacetylases and kinases, leading to the suppression of tumor cell growth and induction of apoptosis .
相似化合物的比较
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also exhibits dual inhibitory activity against histone deacetylases and kinases.
N-Methyl-2-[(3-[(1E)-2-(oxidopyridinyl)ethenyl]-1H-indazol-6-yl)thiol]benzamide: Another compound with a similar indazole moiety, used in various chemical and biological studies.
Uniqueness
N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets simultaneously makes it a valuable compound in the development of multi-targeted therapies.
属性
CAS 编号 |
920314-77-8 |
|---|---|
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-[(3-methylindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-5-9-21(18)26(25-15)14-16-10-12-17(13-11-16)22(27)24-20-8-4-3-7-19(20)23/h2-13H,14,23H2,1H3,(H,24,27) |
InChI 键 |
UVHUYYBHHUQEJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


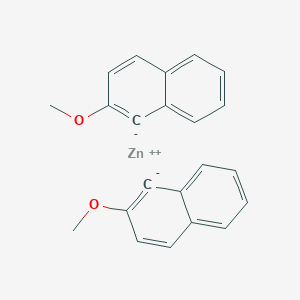
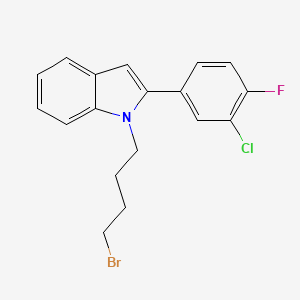
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)

![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)
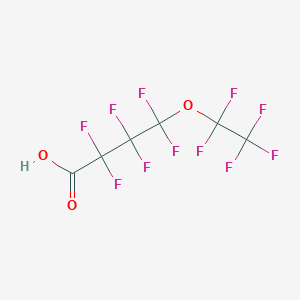
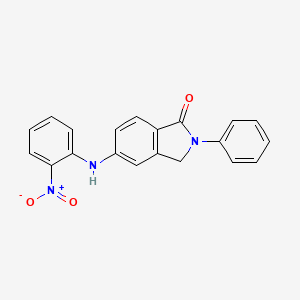
![2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide](/img/structure/B12628112.png)
![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)
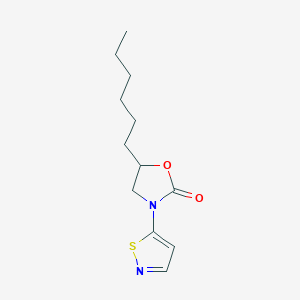
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
